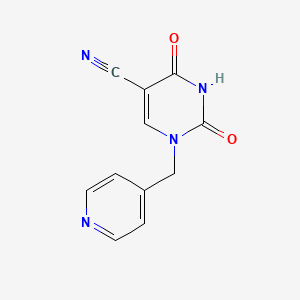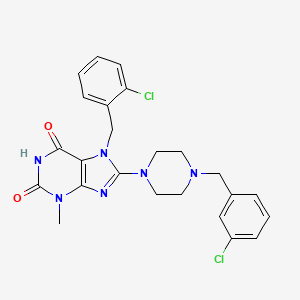
2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring and a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carboxaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Aplicaciones Científicas De Investigación
2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile include:
- 2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide
- 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-pyridinylmethyl)butanamide
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in various research applications.
Propiedades
IUPAC Name |
2,4-dioxo-1-(pyridin-4-ylmethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-9-7-15(11(17)14-10(9)16)6-8-1-3-13-4-2-8/h1-4,7H,6H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRRBNJTBAMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2435607.png)

![N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2435611.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide](/img/structure/B2435614.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2435616.png)
![Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435617.png)

![N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2435623.png)


![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)
